
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in neurological researchThe compound is known for its role in studying neurotransmission, pain, inflammation, and various neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride involves several steps. The starting material is typically 3,4-methylenedioxyphenyl-2-propanone, which undergoes a series of chemical reactions including methylation, reduction, and demethylation to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict quality control measures to ensure the purity and stability of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of MDMA and related compounds.
Biology: Employed in studies of neurotransmission and the effects of psychoactive substances on the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological pathways.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of MDMA, but the presence of the deuterium label allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxymethamphetamine: An active metabolite of MDMA, known for its stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with similar effects to MDMA but with a different metabolic pathway.
4-Hydroxyamphetamine: A compound used in the treatment of certain neurological disorders.
Uniqueness
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for more accurate and detailed studies of its metabolic pathways and interactions with neurotransmitter systems. This makes it a valuable tool in neurological research and drug development .
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
234.74 g/mol |
Nombre IUPAC |
2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12-2)6-9-4-5-10(13)11(7-9)14-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H/i2D3; |
Clave InChI |
LDRJCJMDWCULLX-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O)OC.Cl |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
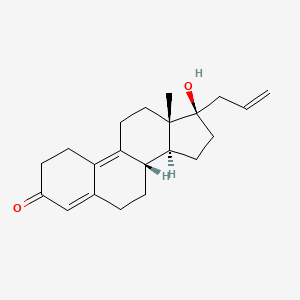
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
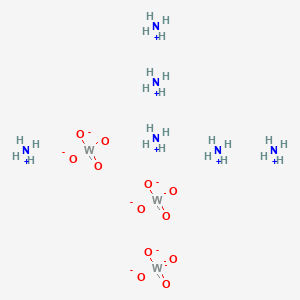
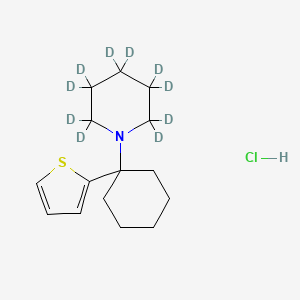
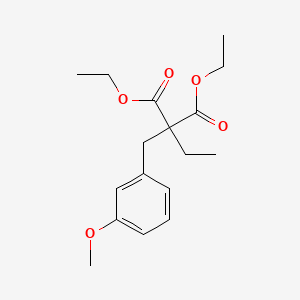
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
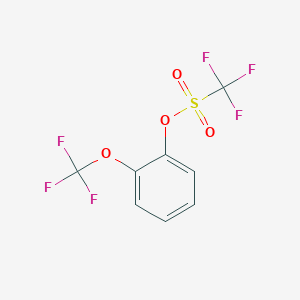
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

